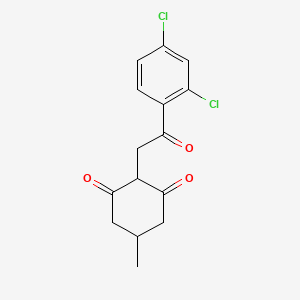
2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclohexane-1,3-dione derivatives are recognized for their versatility in organic synthesis, particularly in the construction of six-membered oxygen-containing heterocycles. These compounds serve as key intermediates for synthesizing a wide range of bioactive molecules with potential anti-viral, anti-bacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer properties . The compound of interest, "2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione," likely shares this chemical reactivity and potential for bioactivity due to its structural similarity to the cyclohexane-1,3-dione derivatives discussed.
Synthesis Analysis
The synthesis of cyclohexane-1,3-dione derivatives can involve various chemical reactions. For instance, alkylation of the potassium salt of 2-methylcyclohexane-1,3-dione with prop-2-ynyl bromide in dimethylformamide has been used to prepare related compounds . Additionally, iodine-methanol promoted iodocyclization and oxidative aromatization have been employed to afford iodomethyltetrahydrobenzofuran derivatives from alpha-allylcyclohexane-1,3-diones . These methods highlight the reactivity of the methylene moiety and the active di-carbonyl groups in cyclohexane-1,3-dione derivatives, which are likely relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of cyclohexane-1,3-dione derivatives is crucial for their reactivity and the formation of intermolecular hydrogen bonds. For example, (E,E)-2,2-dimethylcyclohexane-1,3-dione dioxime forms infinite, undulating chains in the solid state due to intermolecular dimeric oxime hydrogen bonding . This suggests that the molecular structure of "2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione" could also facilitate specific intermolecular interactions, potentially influencing its chemical behavior and physical properties.
Chemical Reactions Analysis
The reactivity of cyclohexane-1,3-dione derivatives with various substrates has been established, leading to the construction of diverse six-membered oxygen heterocycles . The presence of active methylene and di-carbonyl groups in these compounds allows for reactions with aldehydes, malononitriles, and other substrates. The specific chemical reactions of "2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione" would depend on its functional groups and the conditions under which it is reacted.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane-1,3-dione derivatives are influenced by their molecular structure. The intermolecular hydrogen bonding observed in dioxime derivatives of cyclohexane-1,3-dione contributes to their solid-state properties . Spectroscopic techniques such as NMR, FT-IR, and mass spectrometry are commonly used to characterize these compounds . These techniques would also be applicable to determine the properties of "2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione," providing insights into its structure and reactivity.
Scientific Research Applications
Chlorophenols in Aquatic Environments
The chemical structure of 2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione shares similarities with chlorophenols, particularly 2,4-dichlorophenol. Chlorophenols are known for their moderate toxic effects on both mammalian and aquatic life. Long-term exposure to such compounds can lead to significant toxicity in fish. The persistence of chlorophenols in the environment can vary. While generally low due to biodegradation by adapted microflora, persistence can increase under certain environmental conditions. These compounds also exhibit strong organoleptic effects, impacting the taste and smell of the affected water bodies (Krijgsheld & Gen, 1986).
Herbicide Efficacy and Environmental Fate
Mesotrione Herbicide
Mesotrione, a compound structurally similar to 2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione, is an herbicide primarily used in maize cultures. It has been recognized for its efficiency, favorable toxicological profile, and minimal environmental impact. Mesotrione is biodegraded rapidly by soil microorganisms, significantly reducing the likelihood of groundwater contamination. Studies suggest that when applied as recommended, mesotrione does not pose significant risks to humans, non-target organisms, or the environment, aligning with current environmental standards and food safety regulations. Future research should focus on its interaction with other pesticides and the risk assessment of its transformation products (Carles, Joly, & Joly, 2017).
Catalytic Oxidation and Chemical Industry Applications
Oxidation of Cyclohexene
The oxidation of cyclohexene, a reaction relevant to the chemical industry, produces various intermediates used extensively in the industry. The reaction's complexity allows for the production of multiple products, emphasizing the need for controllable and selective catalytic oxidation processes. Recent advances in this field aim to afford targeted products selectively, which is crucial for both academic and industrial applications. This research guides future endeavors in the controlled and selective catalytic oxidation of similar compounds (Cao et al., 2018).
properties
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-5-methylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3/c1-8-4-13(18)11(14(19)5-8)7-15(20)10-3-2-9(16)6-12(10)17/h2-3,6,8,11H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYUFZQCWLSEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C(=O)C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate](/img/structure/B2524708.png)
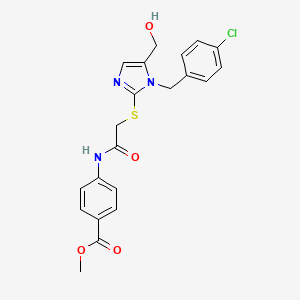
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2524711.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2524714.png)
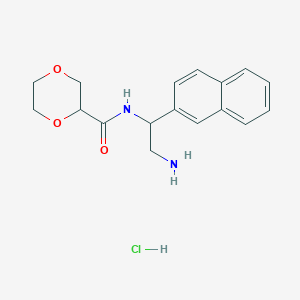
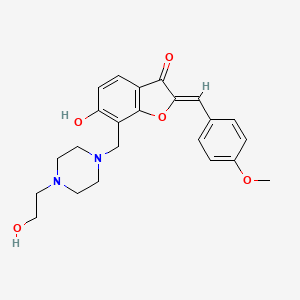

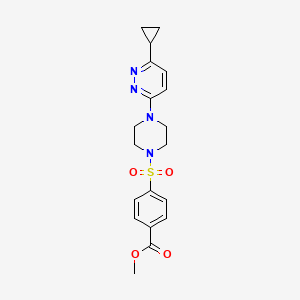
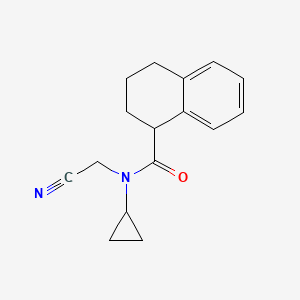
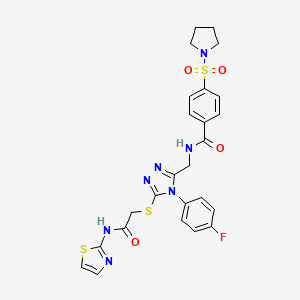
![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2524727.png)